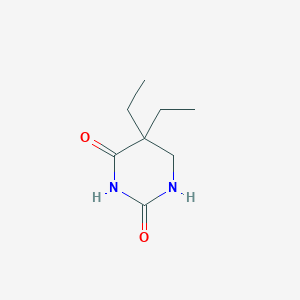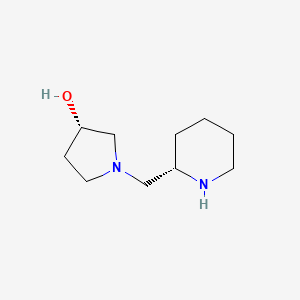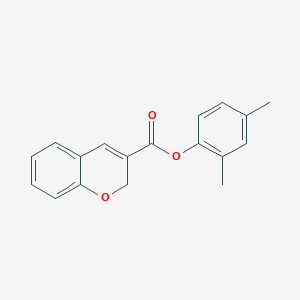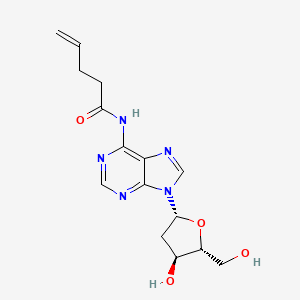
N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide: is a synthetic organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of a chlorophenyl group attached to the nitrogen atom of the imidazolidine ring, which also contains a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide typically involves the reaction of 2-chloroaniline with 5-methyl-2-oxoimidazolidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide can undergo oxidation reactions in the presence of strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Nucleophiles such as hydroxylamine, alkoxides, or amines, typically under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, aminated, or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: this compound has been investigated for its potential therapeutic applications. It exhibits anti-inflammatory and analgesic properties, which could be beneficial in the treatment of various inflammatory conditions .
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in the manufacture of polymers, resins, and coatings .
Mecanismo De Acción
The mechanism of action of N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the associated biochemical pathways. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, resulting in its anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds:
N-(2-Chlorophenyl)maleimide: This compound shares the chlorophenyl group but differs in the imide structure, which imparts different chemical properties and reactivity.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: This compound has a similar chlorophenyl group but includes additional chlorine atoms on the benzamide structure, affecting its biological activity and applications.
Uniqueness: N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide is unique due to its imidazolidine ring structure, which provides distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Propiedades
| 89645-90-9 | |
Fórmula molecular |
C11H12ClN3O2 |
Peso molecular |
253.68 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C11H12ClN3O2/c1-7-6-13-10(16)15(7)11(17)14-9-5-3-2-4-8(9)12/h2-5,7H,6H2,1H3,(H,13,16)(H,14,17) |
Clave InChI |
FMTQTOSHZPLCJI-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC(=O)N1C(=O)NC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)
![6-Amino-2-methyl-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one](/img/structure/B12924643.png)
![6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one](/img/structure/B12924644.png)





